molecular formula C13H17NO4S B2801794 (2Z)-3-(dimethylamino)-2-methanesulfonyl-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 344275-61-2

(2Z)-3-(dimethylamino)-2-methanesulfonyl-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2801794
CAS No.: 344275-61-2
M. Wt: 283.34
InChI Key: ARYNVRTWXNHMPO-XFXZXTDPSA-N
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Description

(2Z)-3-(dimethylamino)-2-methanesulfonyl-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound with a complex structure It features a dimethylamino group, a methoxyphenyl group, and a methylsulfonyl group attached to a propenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(dimethylamino)-2-methanesulfonyl-1-(4-methoxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with dimethylamine and methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(dimethylamino)-2-methanesulfonyl-1-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the propenone group to a corresponding alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-3-(dimethylamino)-2-methanesulfonyl-1-(4-methoxyphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-3-(dimethylamino)-2-methanesulfonyl-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-1-(4-hydroxyphenyl)-2-(methylsulfonyl)-2-propen-1-one
  • 3-(Dimethylamino)-1-(4-chlorophenyl)-2-(methylsulfonyl)-2-propen-1-one
  • 3-(Dimethylamino)-1-(4-nitrophenyl)-2-(methylsulfonyl)-2-propen-1-one

Uniqueness

(2Z)-3-(dimethylamino)-2-methanesulfonyl-1-(4-methoxyphenyl)prop-2-en-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

(Z)-3-(dimethylamino)-1-(4-methoxyphenyl)-2-methylsulfonylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-14(2)9-12(19(4,16)17)13(15)10-5-7-11(18-3)8-6-10/h5-9H,1-4H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYNVRTWXNHMPO-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C1=CC=C(C=C1)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)C1=CC=C(C=C1)OC)\S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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